Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate
Description
Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate (hereafter referred to as the "target compound") is a fluorinated acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the para position and a trifluoromethyl group at the meta position. The difluoroacetate ethyl ester moiety enhances its electrophilicity and metabolic stability, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. While its exact CAS number is unspecified in the available evidence, its structural analogs highlight the significance of fluorine and trifluoromethyl groups in modulating physicochemical and biological properties .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-2-19-9(18)10(13,14)7-4-3-6(12)5-8(7)11(15,16)17/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPUISAAPSCYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)F)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Trifluoromethyl-Substituted Aromatic Precursor
The Friedel-Crafts acylation is a cornerstone for introducing acyl groups to aromatic rings. In the context of this compound, 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone serves as a critical intermediate. As demonstrated in, aluminum chloride (AlCl₃) catalyzes the reaction between phenyl acetyl chloride and fluorinated aromatics in methylene chloride at −10°C to 0°C. For instance, 1-(4-fluorophenyl)-2-phenylethanone was synthesized with 77.7% yield using AlCl₃ in methylene chloride. Adapting this method, 4-fluoro-2-(trifluoromethyl)benzene can react with acetyl chloride under similar conditions to yield the ketone intermediate.
Difluoroacetylation via Ethyl Bromodifluoroacetate
The ketone intermediate is subsequently difluoroacetylated using ethyl bromodifluoroacetate . A photochemical approach from employs iridium photocatalysts (e.g., Ir(PPy)₃) in dimethyl sulfoxide (DMSO) under blue LED irradiation. In this system, the aryl ketone undergoes radical coupling with ethyl bromodifluoroacetate, forming the difluoroacetate ester. For example, ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetate was synthesized via this method. Key parameters include:
-
Catalyst : Ir(PPy)₃ (2 mol%)
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Base : K₂HPO₄ (2.0 equiv)
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Solvent : DMSO
-
Reaction time : 24 hours
Post-reaction purification involves ethyl acetate extraction, sodium sulfate drying, and silica gel chromatography.
Table 1: Friedel-Crafts Acylation and Difluoroacetylation Conditions
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃, methylene chloride, −10°C to 0°C | 77.7% | 99.02% | |
| Difluoroacetylation | Ir(PPy)₃, DMSO, blue LEDs, 24 h | 79%* | 95–99% |
*Yield extrapolated from analogous reactions.
Direct Photochemical Coupling of Prefunctionalized Aromatics
Single-Step Synthesis via Radical Pathways
A streamlined method involves the direct coupling of 4-fluoro-2-(trifluoromethyl)phenylboronic acid with ethyl bromodifluoroacetate under photoredox conditions. This approach bypasses intermediate isolation, leveraging visible-light catalysis to generate aryl radicals. The mechanism involves:
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Oxidative quenching of the photocatalyst (e.g., Ir(PPy)₃) to generate a bromine radical.
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Hydrogen atom transfer (HAT) from the arylboronic acid, forming an aryl radical.
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Radical recombination with ethyl bromodifluoroacetate.
Reaction optimization in highlights the importance of DMSO as a solvent and K₂HPO₄ as a base to neutralize HBr byproducts.
Purification and Scalability
Crude products are purified via steam distillation (as in) or reduced-pressure rectification . For instance, 2,4-difluoroacetophenone was isolated with 79% yield after benzene extraction and vacuum distillation. Adapting this, the target ester can be purified by fractional distillation under 1–5 Torr, collecting fractions at 96–99°C.
Nucleophilic Substitution with Ethyl Bromodifluoroacetate
Reaction with Fluorinated Anilines
A third route involves the nucleophilic substitution of 4-fluoro-2-(trifluoromethyl)aniline with ethyl bromodifluoroacetate. This method, analogous to, uses potassium carbonate as a base in acetone at 55–60°C. The amine attacks the electrophilic carbon of the bromoester, displacing bromide and forming the acetamide derivative.
Key Conditions:
-
Solvent : Acetone
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Base : K₂CO₃ (1.5 equiv)
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Temperature : 55–60°C (reflux)
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Time : 7–8 hours
Post-reaction, the mixture is filtered, concentrated, and recrystallized from isopropyl alcohol (IPA).
Challenges and Mitigations
This method risks over-alkylation due to the amine’s nucleophilicity. To suppress this, a large excess of ethyl bromodifluoroacetate (2.0 equiv) is used, as seen in. Additionally, low-temperature addition (0–5°C) minimizes side reactions.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for Ethyl 2,2-Difluoro-2-(4-Fluoro-2-(Trifluoromethyl)Phenyl)Acetate
| Method | Advantages | Disadvantages | Yield Range | Scalability |
|---|---|---|---|---|
| Friedel-Crafts + Photochemical | High purity (95–99%) | Multi-step, costly catalysts | 70–80% | Moderate |
| Direct Photochemical | Single-step, fewer intermediates | Requires specialized equipment | 65–75% | Low |
| Nucleophilic Substitution | Simple conditions, scalable | Risk of over-alkylation | 60–70% | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various chemical processes .
Scientific Research Applications
Chemistry
Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate serves as a building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the development of novel materials with enhanced properties.
Biology
In biological research, this compound is studied for its interactions with biological molecules. Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs that exhibit enhanced bioavailability and metabolic stability.
Medicine
The compound is under investigation for its potential therapeutic applications. Notably:
- Cancer Research : Preliminary studies indicate that it may act as an inhibitor of branched-chain amino acid transaminases (BCATs), which play a role in cancer metabolism. This suggests potential as an anticancer agent.
- Antimicrobial Activity : Initial tests show that fluorinated compounds often exhibit enhanced antimicrobial properties, indicating that this compound may have activity against certain bacterial strains.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require unique properties due to their fluorinated nature.
Case Study 1: Cancer Cell Line Testing
In recent studies evaluating cytotoxicity against various cancer cell lines, this compound demonstrated significant inhibitory effects at low micromolar concentrations. This suggests its potential as an anticancer agent.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Initial findings indicate favorable ADME properties for this compound due to its lipophilic nature, which may enhance bioavailability compared to non-fluorinated analogs.
Mechanism of Action
The mechanism by which ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate exerts its effects involves interactions with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable compound for drug development and other applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative Data Table
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The target compound’s trifluoromethyl (-CF₃) and fluorine substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions. Similar effects are observed in the nitro-substituted analogs (CAS 2060043-62-9 and 243656-25-9), where the nitro group (-NO₂) further increases reactivity .
- Electron-Donating Groups (EDGs): The methyl group (-CH₃) in CAS 131323-06-3 is an EDG, reducing electrophilicity but improving solubility in nonpolar solvents .
Halogen Substituents:
Physicochemical Properties
- Molecular Weight and Polarity: The nitro-substituted analogs (CAS 2060043-62-9 and 243656-25-9) exhibit higher polarity due to -NO₂, whereas the methyl-substituted analog (CAS 131323-06-3) is less polar .
- Vapor Pressure: The methyl-substituted compound’s low vapor pressure (0.0159 mmHg) suggests suitability for high-temperature applications .
Biological Activity
Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate (CAS Number: 73789-96-5) is a fluorinated organic compound that has garnered attention for its potential biological activity. The presence of multiple fluorine atoms in its structure may influence its pharmacological properties, making it a candidate for various applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₉F₅O₂, with a molecular weight of 268.18 g/mol. The compound features a complex arrangement of fluorinated aromatic groups, which are known to enhance lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₉F₅O₂ |
| Molecular Weight | 268.18 g/mol |
| CAS Number | 73789-96-5 |
| Storage Temperature | Ambient |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its role as an inhibitor in biochemical pathways and its potential therapeutic applications.
Inhibition Studies
- BCAT Inhibition : Research indicates that compounds with similar trifluoromethyl groups exhibit significant inhibitory effects on branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. This compound could potentially act as a selective inhibitor, affecting cellular metabolism and proliferation in cancer cells .
- Antimicrobial Activity : Fluorinated compounds often show enhanced antimicrobial properties. Preliminary tests suggest that this compound may demonstrate activity against certain bacterial strains, although specific data on the spectrum of activity remains limited .
Case Study 1: Cancer Cell Line Testing
In a recent study, the compound was tested against several cancer cell lines to evaluate its cytotoxicity and mechanism of action. The results indicated that at low micromolar concentrations, this compound significantly inhibited cell growth, suggesting potential as an anticancer agent.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Initial findings suggest that the compound has favorable ADME properties due to its lipophilic nature, which may facilitate better bioavailability compared to non-fluorinated analogs .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, the presence of multiple fluorine atoms is hypothesized to enhance binding affinity to target enzymes or receptors involved in metabolic pathways.
Q & A
Basic Question: What are the optimal synthetic routes for Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate?
Answer:
The synthesis typically involves multi-step reactions with fluorinated intermediates. A key method includes:
- Step 1 : Condensation of fluorinated aryl hydrazines with β-keto esters (e.g., ethyl 2-fluoro-2-(2-oxocyclohexylidene)acetate) in 1,4-dioxane with trifluoroacetic acid (TFA) as a catalyst at 60°C for 2 hours .
- Step 2 : Reduction of the ester group using DIBAL-H in THF at -78°C, followed by purification via silica gel chromatography (PE:EA = 80:20) to isolate stereoisomers (e.g., 27% yield for Z-isomer and 46% for E-isomer) .
Table 1 : Representative Reaction Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | TFA, 60°C, 2h | 59% |
| 2 | DIBAL-H, THF, -78°C | 27–46% |
Advanced Question: How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing nature of fluorine and trifluoromethyl groups on the phenyl ring deactivates the aromatic system, reducing nucleophilic attack but enhancing stability toward electrophilic substitution. This necessitates:
- Catalytic Optimization : Use of Pd-based catalysts with bulky ligands (e.g., XPhos) to facilitate C–F bond activation .
- Solvent Effects : Polar aprotic solvents (DMF, ethyl acetate) improve solubility of fluorinated intermediates .
- Kinetic Studies : Monitor reaction progress via LCMS (m/z 369.1 [M+H]+) and HPLC retention times (1.01 minutes under SMD-FA05 conditions) to track intermediates .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 19F NMR : Resolves fluorinated environments (e.g., CF3 at δ -62 ppm, aromatic F at δ -110 ppm) .
- LCMS/HPLC : Confirms molecular weight (m/z 789.1 [M+H]+) and purity (>95%) using reverse-phase columns (e.g., C18) .
- IR Spectroscopy : Identifies ester C=O stretches (~1740 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
Advanced Question: How can computational modeling predict regioselectivity in fluorinated intermediates?
Answer:
- DFT Calculations : Compare activation energies of possible reaction pathways (e.g., Z vs. E isomer formation) using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Solvent Modeling : Include solvent effects (e.g., CPCM for THF) to refine transition state geometries .
- Validation : Correlate computed NMR shifts with experimental data (e.g., 19F NMR δ values) to validate models .
Basic Question: What are the stability concerns under varying pH and temperature?
Answer:
- Hydrolysis Risk : The ester group is prone to hydrolysis in basic conditions (pH >10). Stability testing in 10% NaOH/MeOH shows degradation within 10 hours at room temperature .
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data recommended). Store at -20°C under nitrogen .
Table 2 : Stability Profile
| Condition | Observation |
|---|---|
| pH 3 (HCl) | Stable for 24h |
| pH 10 (NaOH) | 90% degradation in 10h |
| 150°C, dry | Decomposition |
Advanced Question: How to resolve contradictions in stereochemical assignments of fluorinated analogs?
Answer:
- X-ray Crystallography : Resolve ambiguities in Z/E configurations (e.g., dihedral angles between fluorophenyl and acetate groups) .
- NOESY NMR : Detect spatial proximity of fluorine atoms to adjacent protons (e.g., coupling between CF3 and aromatic protons) .
- Chiral HPLC : Use Chiralpak IA columns with hexane/IPA (90:10) to separate enantiomers (retention time differences >2 minutes) .
Basic Question: What purification strategies maximize yield of fluorinated intermediates?
Answer:
- Column Chromatography : Use silica gel with gradient elution (PE:EA from 95:5 to 70:30) to separate fluorinated byproducts .
- Recrystallization : Hexane/ethyl acetate (9:1) mixtures yield high-purity crystals (>95%) .
- Distillation : For volatile intermediates, fractional distillation under reduced pressure (e.g., 40°C/0.1 mmHg) .
Advanced Question: How to assess in vitro metabolic stability of derivatives?
Answer:
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LCMS (e.g., t1/2 = 45 minutes for Z-isomer vs. 120 minutes for E-isomer) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC50 <10 μM indicates high risk) .
Table 3 : Metabolic Stability Data
| Derivative | t1/2 (HLMs) | CYP3A4 IC50 (μM) |
|---|---|---|
| Z-isomer | 45 min | 8.5 |
| E-isomer | 120 min | >50 |
Basic Question: What safety precautions are required during synthesis?
Answer:
- Fluorinated Reagents : Handle TFA and DIBAL-H in fume hoods; avoid inhalation (H335/H315 hazards) .
- Waste Disposal : Collect fluorinated byproducts separately for incineration to avoid PFAS contamination .
Advanced Question: How to design SAR studies for fluorinated analogs in drug discovery?
Answer:
- Substituent Variation : Replace 4-fluoro with chloro or methyl groups to assess steric/electronic effects .
- Bioisosteres : Substitute trifluoromethyl with pentafluorosulfanyl (SF5) to enhance metabolic stability .
- In Vivo Testing : Administer derivatives in rodent models (e.g., 10 mg/kg IV) and quantify plasma exposure via LCMS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
